N-Boc-L-prolinol is a valuable building block for the synthesis of peptides, which are chains of amino acids. The "Boc" group (tert-butoxycarbonyl) protects the amino group of the proline molecule, allowing for the selective formation of peptide bonds with other amino acids. This selective protection strategy is essential for the controlled assembly of complex peptide sequences. Source: Sigma-Aldrich:
N-Boc-L-prolinol can be used as a starting material for the synthesis of various other molecules, including:
N-Boc-L-prolinol is a derivative of the amino acid L-proline. It contains a Boc (tert-butyloxycarbonyl) protecting group attached to the nitrogen atom and a hydroxyl group on the side chain. Due to its L-configuration, it is considered a chiral molecule. [, ]
N-Boc-L-prolinol has a cyclic structure with five atoms in the ring (pyrrolidine). The Boc group is attached to the nitrogen atom of the ring, and the hydroxyl group is located on the side chain. The presence of the Boc group protects the nitrogen atom from unwanted reactions during peptide synthesis. [, ]
Here are some key features of its structure:
A crucial application of N-Boc-L-prolinol is in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS). SPPS is a technique for creating peptides in a stepwise manner on a solid support. N-Boc-L-prolinol acts as a protected amino acid building block. The Boc group ensures the selective reaction at the C-terminus (carboxyl group) during peptide chain elongation. After chain assembly, the Boc group is removed under specific conditions to reveal the free amine group, allowing for further reactions or peptide cleavage from the solid support.
Boc-L-Prolinol + Peptide chain -> Peptide chain-L-Proline + Boc group (removed)
Irritant